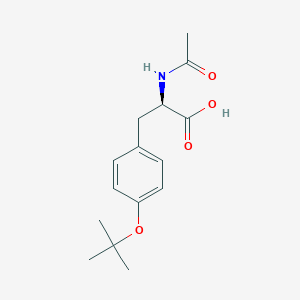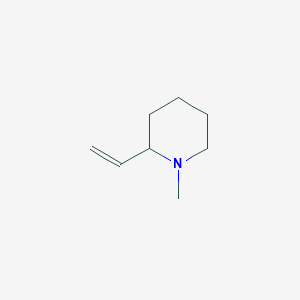![molecular formula C11H18O3 B13476734 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-hydroxyspiro[35]nonan-7-yl}acetic acid, mixture of diastereomers, is a fascinating chemical compound with a unique structure This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the hydroxyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent steps may include oxidation or reduction reactions to introduce the hydroxyl group and esterification or hydrolysis to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic core provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound with a different functional group arrangement.
2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid: A similar compound with an oxygen atom in the spirocyclic core.
Uniqueness
2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid is unique due to its specific combination of a hydroxyl group and an acetic acid moiety on a spirocyclic framework. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(3-hydroxyspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C11H18O3/c12-9-3-6-11(9)4-1-8(2-5-11)7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |
Clave InChI |
DXALYRMECLKGHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC(=O)O)CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)


![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
